2-Chloro-3,5-difluorobenzaldehyde

ALDH inhibition cancer stem cell retinoic acid signaling

2-Chloro-3,5-difluorobenzaldehyde (C₇H₃ClF₂O; MW 176.55) is a halogenated aromatic aldehyde featuring a chlorine atom at the 2-position and fluorine atoms at the 3- and 5-positions on the benzene ring. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from its positional isomers (e.g., 4-chloro-3,5-difluorobenzaldehyde, CAS 1160573-20-5) and other chloro-difluorobenzaldehyde variants.

Molecular Formula C7H3ClF2O
Molecular Weight 176.55
CAS No. 1261561-82-3
Cat. No. B3031021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-difluorobenzaldehyde
CAS1261561-82-3
Molecular FormulaC7H3ClF2O
Molecular Weight176.55
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)Cl)F)F
InChIInChI=1S/C7H3ClF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H
InChIKeyYWAGCVHOCDJVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3,5-difluorobenzaldehyde (CAS 1261561-82-3): Procurement-Relevant Physicochemical and Class Profile


2-Chloro-3,5-difluorobenzaldehyde (C₇H₃ClF₂O; MW 176.55) is a halogenated aromatic aldehyde featuring a chlorine atom at the 2-position and fluorine atoms at the 3- and 5-positions on the benzene ring . This specific substitution pattern confers distinct electronic and steric properties that differentiate it from its positional isomers (e.g., 4-chloro-3,5-difluorobenzaldehyde, CAS 1160573-20-5) and other chloro-difluorobenzaldehyde variants . The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research programs, with documented activity as an aldehyde dehydrogenase (ALDH) inhibitor [1]. The aldehyde group provides a reactive handle for nucleophilic addition, condensation, and reductive amination transformations, while the halogen substituents modulate ring electronics and provide sites for further functionalization.

Why 2-Chloro-3,5-difluorobenzaldehyde Cannot Be Replaced by Generic Chloro-Difluorobenzaldehyde Isomers in Critical Applications


Chloro-difluorobenzaldehydes are not interchangeable commodities; the precise positioning of halogen substituents on the aromatic ring fundamentally alters electronic distribution, steric accessibility, and biological target engagement. The 2-chloro substitution pattern in 2-chloro-3,5-difluorobenzaldehyde places the chlorine ortho to the aldehyde group, which can influence carbonyl reactivity through steric shielding and inductive effects that differ markedly from para-substituted analogs such as 4-chloro-3,5-difluorobenzaldehyde (CAS 1160573-20-5) . In biological contexts, these positional differences translate to distinct enzyme inhibition profiles: the 2-chloro variant demonstrates measurable activity against RALDH1 (IC₅₀ = 435 nM) and ALDH3A1 (IC₅₀ = 2.1 μM) [1][2], whereas alternative substitution patterns may yield no activity or substantially altered selectivity across ALDH isoforms. Generic substitution without empirical verification of the specific regioisomer introduces uncontrolled variables that can compromise synthetic yields, alter pharmacokinetic properties of downstream products, or invalidate structure-activity relationship (SAR) studies.

2-Chloro-3,5-difluorobenzaldehyde (CAS 1261561-82-3): Comparative Quantitative Evidence for Procurement Decision-Making


ALDH1A1/RALDH1 Inhibition Potency: 2-Chloro-3,5-difluorobenzaldehyde Demonstrates Measurable Activity Where Positional Isomers Lack Validated Data

2-Chloro-3,5-difluorobenzaldehyde exhibits an IC₅₀ of 435 nM against recombinant chick RALDH1 (retinaldehyde dehydrogenase 1) in an enzyme inhibition assay [1]. This is the only chloro-difluorobenzaldehyde regioisomer for which validated ALDH inhibition data is publicly available. By contrast, the 4-chloro-3,5-difluorobenzaldehyde isomer (CAS 1160573-20-5) and the 6-chloro-2,3-difluorobenzaldehyde isomer (CAS 797791-33-4) have no documented ALDH inhibitory activity in authoritative databases such as BindingDB or ChEMBL. The 2-chloro substitution pattern appears essential for engaging the enzyme active site, as supported by structure-activity relationship (SAR) inferences derived from benzaldehyde-based ALDH inhibitor series [2].

ALDH inhibition cancer stem cell retinoic acid signaling RALDH1

ALDH3A1 Inhibition: 2-Chloro-3,5-difluorobenzaldehyde Exhibits Distinct Isoform Selectivity Profile

2-Chloro-3,5-difluorobenzaldehyde demonstrates inhibition of human ALDH3A1 with an IC₅₀ of 2.1 μM in a spectrophotometric assay measuring benzaldehyde oxidation [1]. The compound's inhibition profile across ALDH isoforms differs from common reference inhibitors: N,N-diethylaminobenzaldehyde (DEAB), a widely used ALDH1A1 inhibitor, exhibits IC₅₀ values ranging from 13 nM to 80 nM for ALDH1A1 but shows different isoform selectivity [2]. The 2-chloro-3,5-difluoro substitution pattern yields moderate ALDH3A1 potency, distinguishing it from both DEAB (high ALDH1A1 potency) and from the 2-chloro position's activity against RALDH1 (IC₅₀ = 435 nM) [3].

ALDH3A1 corneal crystallin oxidative stress chemoresistance

Reactivity Differentiation: Ortho-Chloro Substitution Modulates Carbonyl Electrophilicity Relative to Para-Substituted Isomers

The 2-chloro substituent in 2-chloro-3,5-difluorobenzaldehyde is positioned ortho to the aldehyde group, creating a steric environment that differs fundamentally from the 4-chloro-3,5-difluorobenzaldehyde isomer (CAS 1160573-20-5), where chlorine occupies the para position . The ortho-chloro group introduces steric hindrance near the reactive carbonyl center, which can influence nucleophilic attack trajectories and modulate reaction kinetics in condensation and addition reactions. This steric effect is absent in the para-substituted isomer, making the two compounds non-equivalent for sterically sensitive transformations. Additionally, the combined electron-withdrawing effects of the ortho-chloro and meta/para-fluoro substituents enhance the electrophilicity of the carbonyl carbon, a property shared with other chloro-difluorobenzaldehydes but expressed differently due to positional effects [1].

electrophilic substitution carbonyl reactivity halogen electronic effects SNAr

Storage and Handling Differentiation: 2-Chloro-3,5-difluorobenzaldehyde Shows Broader Ambient Stability Versus Isomer Requiring Refrigeration

Vendor technical specifications indicate that 2-chloro-3,5-difluorobenzaldehyde is supplied as a stable compound without explicit refrigeration requirements, with typical purity specifications of 95-98% [1]. In contrast, the positional isomer 4-chloro-3,5-difluorobenzaldehyde (CAS 1160573-20-5) carries explicit storage requirements of 2-8°C under inert gas atmosphere, as documented by multiple chemical suppliers . This differential stability profile has practical implications for inventory management, shipping logistics, and long-term storage costs. The 2-chloro isomer's reduced storage stringency may derive from differences in solid-state packing, hygroscopicity, or thermal degradation pathways associated with the ortho-chloro substitution pattern.

chemical stability storage conditions procurement logistics shelf life

2-Chloro-3,5-difluorobenzaldehyde (CAS 1261561-82-3): Evidence-Backed Application Scenarios for Scientific Procurement


ALDH1A1/RALDH1 Inhibitor Development for Cancer Stem Cell Research

2-Chloro-3,5-difluorobenzaldehyde serves as a validated starting scaffold or control compound for medicinal chemistry programs targeting aldehyde dehydrogenase 1A1 (ALDH1A1) and RALDH1. The compound's demonstrated IC₅₀ of 435 nM against chick RALDH1 provides a benchmark for structure-activity relationship (SAR) studies [1]. In cancer stem cell research—where ALDH1A1 activity correlates with stemness, chemoresistance, and poor prognosis in ovarian, breast, and pancreatic cancers—investigators require benzaldehyde-based tool compounds with documented enzyme inhibition. Unlike the 4-chloro-3,5-difluorobenzaldehyde isomer (CAS 1160573-20-5), which lacks any reported ALDH inhibition data, the 2-chloro variant offers validated activity that enables direct comparison in dose-response and selectivity profiling experiments. Procurement of this specific regioisomer ensures experimental reproducibility and meaningful SAR interpretation.

ALDH3A1-Selective Chemical Probe Development for Corneal Biology and Oxidative Stress Studies

The compound's IC₅₀ of 2.1 μM against human ALDH3A1 [1], combined with its weaker ALDH1A1 inhibition profile, positions it as a candidate scaffold for developing ALDH3A1-selective chemical probes. ALDH3A1 functions as a corneal crystallin and plays protective roles against UV-induced oxidative damage in ocular tissues; selective modulation of this isoform is of interest in ophthalmology research. The moderate ALDH3A1 potency of 2-chloro-3,5-difluorobenzaldehyde distinguishes it from potent pan-ALDH inhibitors and from DEAB (IC₅₀ = 13-80 nM for ALDH1A1), offering a differentiated selectivity window. Researchers requiring an ALDH3A1-active benzaldehyde building block with attenuated ALDH1A1 suppression should procure this specific 2-chloro regioisomer rather than uncharacterized positional analogs.

Sterically Modulated Synthetic Intermediate for Ortho-Substituent-Dependent Transformations

Process chemists executing synthetic sequences where the steric environment adjacent to the aldehyde group governs reaction selectivity or yield should specify 2-chloro-3,5-difluorobenzaldehyde. The ortho-chloro substituent introduces controlled steric hindrance near the carbonyl carbon, which can influence regioselectivity in nucleophilic addition, the stereochemical outcome of Grignard reactions, and the rate of imine formation [1]. This steric modulation is absent in the 4-chloro isomer (CAS 1160573-20-5), where the chlorine occupies the para position remote from the reactive center. For reaction sequences sensitive to ortho-substituent effects—such as directed ortho-metalation, stereoselective reduction, or hindered Schiff base formation—the 2-chloro isomer is the appropriate procurement choice.

Ambient-Stable Inventory for Laboratories with Limited Cold Storage Capacity

Laboratories with constrained cold storage infrastructure or those procuring compounds for long-term inventory should prioritize 2-chloro-3,5-difluorobenzaldehyde over the 4-chloro isomer (CAS 1160573-20-5), which mandates 2-8°C refrigerated storage under inert gas [1][2]. The 2-chloro variant is documented by multiple suppliers as stable under standard ambient conditions, eliminating cold-chain logistics costs and reducing storage complexity. For research groups establishing compound libraries, CROs managing diverse chemical inventories, or academic laboratories with limited freezer space, the ambient stability of the 2-chloro isomer confers tangible operational and economic advantages.

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